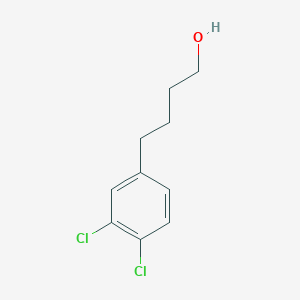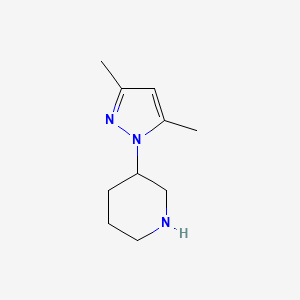
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
Overview
Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceutical drugs. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a piperidine ring attached to a pyrazole ring at the 3-position. The pyrazole ring would have methyl groups at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely depend on the specific conditions and reagents used. Pyrazole rings can participate in various reactions such as substitutions, additions, and oxidations . Piperidine rings can also undergo various reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the pyrazole and piperidine rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Structural Investigations
Synthesis, and Molecular Structure Investigations of New s-Triazine Derivatives This study involved the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine (5a), were analyzed using Hirshfeld and DFT calculations, focusing on intermolecular interactions and electronic properties. These derivatives are polar and have been structurally characterized, showing significant potential for various scientific applications (Shawish et al., 2021).
Antimicrobial Activity
Novel Pyrazolyl-s-triazine Derivatives and Antimicrobial Activity New series of pyrazole-containing s-triazine derivatives were synthesized and tested for their antimicrobial and antifungal activities. The molecular structures of the compounds, including N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, were optimized using DFT/B3LYP method and validated through X-ray crystallography. The antimicrobial testing against various microorganisms showcased the potential of these derivatives in scientific research, particularly in the development of new antimicrobial agents (Sharma et al., 2017).
Synthesis and Neurotropic Activity
Synthesis and Neurotropic Activity of New S-alkyl Derivatives A study dedicated to Prof. Girolamo Cirrincione presented the synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-oxo3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile via intramolecular nucleophilic substitution. The neurotropic activity of the synthesized compounds was evaluated using convulsive models, showcasing their potential in scientific research for the development of new neurotropic agents (Dashyan et al., 2022).
Anticancer and Antitubercular Activities
Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent at C2 of the 1,3-thiazole cycle, were studied for their anticancer activity. The study was part of the international scientific program “NCI-60 Human Tumor Cell Lines Screen” and highlighted the promising anticancer properties of these derivatives, marking their significance in scientific research aimed at cancer treatment (Turov, 2020).
SYNTHESIS AND EVALUATION OF ANTITUBERCULAR AND ANTIFUNGAL ACTIVITY This research synthesized novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antitubercular and antifungal activity. The compounds displayed significant activity, indicating their potential in the development of new antitubercular and antifungal agents (Syed et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine” could include further studies on its synthesis, properties, and potential biological activities. Given the known activities of some pyrazole and piperidine derivatives, it could be of interest in the development of new pharmaceutical drugs .
Biochemical Analysis
Biochemical Properties
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect oxidative stress levels in cells by modulating the production of reactive oxygen species (ROS) . This can lead to changes in cellular homeostasis and impact processes such as apoptosis and cell proliferation. Furthermore, this compound may alter the expression of specific genes involved in metabolic pathways, thereby influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and leading to increased levels of acetylcholine . This inhibition can result in enhanced cholinergic signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine . This interaction can affect the levels of metabolites and alter metabolic flux, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h6,10-11H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEORIJNAXUCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250773-31-9 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



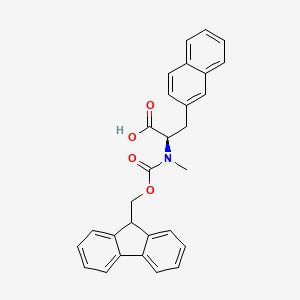
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
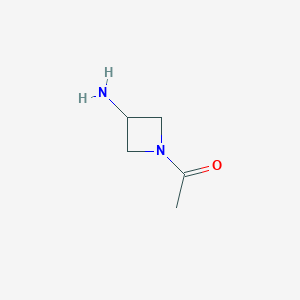
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)


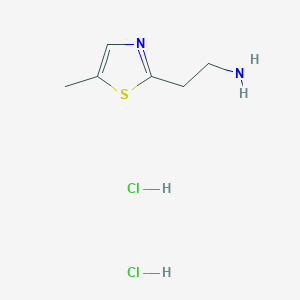


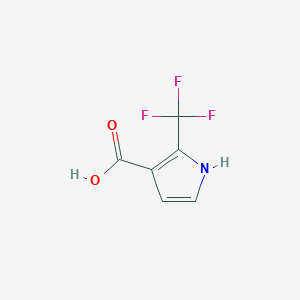
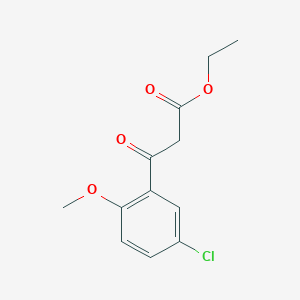
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)
